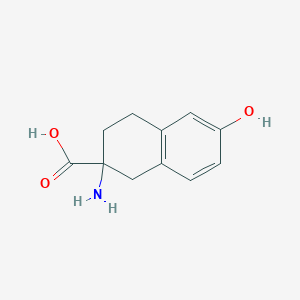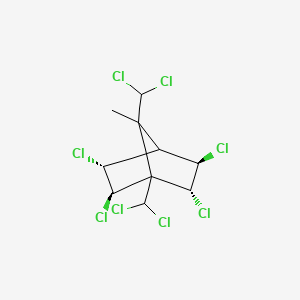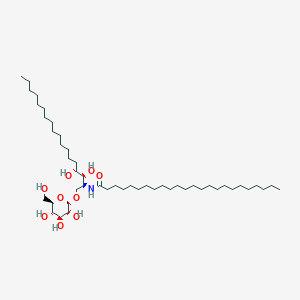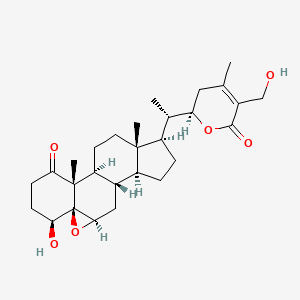![molecular formula C25H32N2O6 B1253282 (2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester is a depsipeptide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- A study by Brinkmann et al. (2000) discusses the synthesis of γ,γ-dimethyl and γ,γ-diphenyl substituted α- and β-amino-butyrolactones using l-aspartic acid as a chiral building block, which is relevant to the chemical structure of the compound (Brinkmann et al., 2000).
Chemical Properties and Reactions
- Kucherenko et al. (2008) explore the condensation of o-cyanomethylbenzoic acids with esters of amino-thiophene carboxylic acids, yielding compounds with structural similarities to the compound in focus (Kucherenko et al., 2008).
- Andruszkiewicz et al. (1990) synthesized (R)- and (S)-4-Amino-3-methylbutanoic acids, which are structurally related to the compound being studied (Andruszkiewicz et al., 1990).
Application in Synthesis of Other Compounds
- Nesterkina et al. (2022) report the synthesis of an ester based on l-menthol and phenibut, which includes structural elements similar to the compound (Nesterkina et al., 2022).
- Chantreux et al. (1984) describe the use of a 2-(diphenylphosphino)ethyl group for carboxyl-protection in peptide chemistry, which is relevant to the chemical manipulation of compounds like the one being studied (Chantreux et al., 1984).
Chemical Analysis and Characterization
- Warnke and Trojanowska (1993) conducted a study on 1H NMR spectra of 2-aminooxypropanoic acid and its derivatives, which can be informative for the analysis of similar compounds (Warnke & Trojanowska, 1993).
Biosynthesis and Natural Analogs
- Rowan et al. (1996) investigated the biosynthesis of 2-methylbutanoate esters in apples, providing insights into the natural occurrence and synthesis of similar ester compounds (Rowan et al., 1996).
Miscellaneous Studies
- Parr and Reiss (1984) prepared N-substituted enaminones from 3-aminobutenoic acids, which are structurally related to the compound of interest (Parr & Reiss, 1984).
- Kowalski et al. (2009) synthesized complexes involving 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, demonstrating the potential for complexation and coordination chemistry involving similar compounds (Kowalski et al., 2009).
Eigenschaften
Produktname |
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester |
|---|---|
Molekularformel |
C25H32N2O6 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] (2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H32N2O6/c1-15(2)17-7-9-19(10-8-17)26-22(28)14-33-25(30)23(16(3)4)27-24(29)18-11-20(31-5)13-21(12-18)32-6/h7-13,15-16,23H,14H2,1-6H3,(H,26,28)(H,27,29)/t23-/m0/s1 |
InChI-Schlüssel |
NEZVXQGPXYPDSG-QHCPKHFHSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)[C@H](C(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)C(C(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



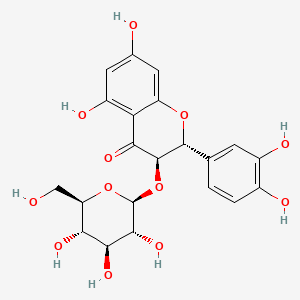
![3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B1253200.png)
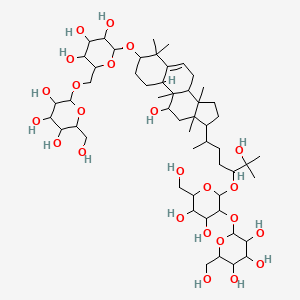
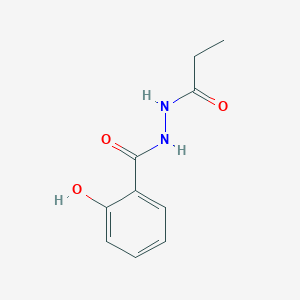
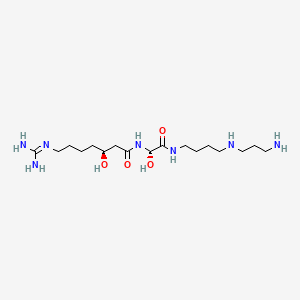
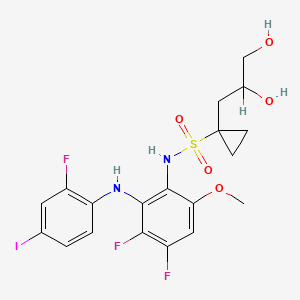
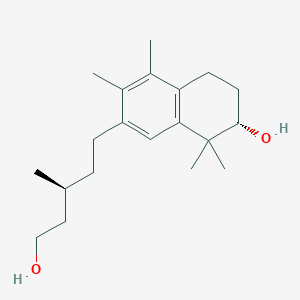


![(2S,3R,4E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl 2-acetamido-2-deoxy-beta-D-galactopyranosyl-(1->4)-[5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranoside](/img/structure/B1253217.png)
